Cas no 304861-66-3 (2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid)
2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid Chemical and Physical Properties
Names and Identifiers
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- ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid
- DivK1c_004838
- 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid
- SR-01000395380
- G25768
- HMS1753L02
- 2-benzo[d]pyrimidino[5,6-b]furan-4-ylthioacetic acid
- CBMicro_017302
- BIM-0017522.P001
- SMR000145178
- MLS000551252
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid
- CDS1_003798
- STL356218
- 2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}aceticacid
- EU-0000929
- AKOS001079008
- HMS2168L18
- CHEMBL1373813
- ([1]benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid
- 304861-66-3
- CCG-6117
- (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylsulfanyl)-acetic acid
- {8-OXA-3,5-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-6-YLSULFANYL}ACETIC ACID
- 2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic acid
- EN300-12985
- AG-205/07874010
- SR-01000395380-1
- Z31205707
- MFCD00652929
- 2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid
-
- Inchi: 1S/C12H8N2O3S/c15-9(16)5-18-12-11-10(13-6-14-12)7-3-1-2-4-8(7)17-11/h1-4,6H,5H2,(H,15,16)
- InChI Key: HALDSIZWNUXVID-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1C2=C(C3C=CC=CC=3O2)N=CN=1
Computed Properties
- Exact Mass: 260.02556330g/mol
- Monoisotopic Mass: 260.02556330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 102Ų
2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E590770-25mg |
2-{8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid |
304861-66-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E590770-50mg |
2-{8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid |
304861-66-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E590770-250mg |
2-{8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid |
304861-66-3 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-12985-50mg |
2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic acid |
304861-66-3 | 95.0% | 50mg |
$66.0 | 2023-09-30 | |
| Enamine | EN300-12985-100mg |
2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic acid |
304861-66-3 | 95.0% | 100mg |
$98.0 | 2023-09-30 | |
| Enamine | EN300-12985-250mg |
2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic acid |
304861-66-3 | 95.0% | 250mg |
$142.0 | 2023-09-30 | |
| Enamine | EN300-12985-500mg |
2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic acid |
304861-66-3 | 95.0% | 500mg |
$271.0 | 2023-09-30 | |
| Enamine | EN300-12985-1000mg |
2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic acid |
304861-66-3 | 95.0% | 1000mg |
$371.0 | 2023-09-30 | |
| Enamine | EN300-12985-2500mg |
2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic acid |
304861-66-3 | 95.0% | 2500mg |
$726.0 | 2023-09-30 | |
| Enamine | EN300-12985-5000mg |
2-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic acid |
304861-66-3 | 95.0% | 5000mg |
$1075.0 | 2023-09-30 |
2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid
Introduction to 2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid (CAS No. 304861-66-3)
2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid, identified by its CAS number 304861-66-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by their intricate cyclic structures and functional groups, which contribute to its unique chemical properties and potential biological activities.
The molecular framework of 2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid incorporates a highly strained tricyclic system embedded with oxygen and nitrogen heteroatoms. This structural motif is reminiscent of natural product scaffolds that have been extensively studied for their pharmacological relevance. The presence of multiple double bonds and a sulfanyl group further enhances the compound's reactivity and potential for further derivatization.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds as scaffolds for drug discovery. The tricyclic core in 2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid presents an excellent platform for exploring structure-activity relationships (SAR). Researchers have leveraged such systems to design molecules with enhanced binding affinity and selectivity towards biological targets.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of biologically active derivatives. The sulfanyl group and the acetic acid moiety provide versatile handles for further functionalization through reactions such as sulfide oxidation or carboxylic acid esterification. These modifications can lead to the development of novel therapeutic agents with tailored pharmacokinetic profiles.
The synthesis of 2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid represents a significant challenge due to the complexity of its cyclic system and the need for precise stereocontrol during construction. Advanced synthetic methodologies such as transition-metal-catalyzed cyclizations and organometallic cross-coupling reactions have been employed to achieve the desired molecular architecture with high fidelity.
Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and conformational preferences of this compound. Molecular modeling studies have revealed insights into how the tricyclic scaffold influences the electronic distribution and potential interactions with biological targets. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the design of novel heterocyclic compounds.
The biological evaluation of 2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetic Acid has yielded promising preliminary results in several disease models. Initial in vitro assays have demonstrated activity against enzymes involved in inflammatory pathways and cell proliferation processes. These findings align with the growing body of evidence suggesting that tricyclic compounds can exhibit potent biological effects due to their ability to mimic natural product motifs.
The structural complexity of this compound also offers advantages in terms of metabolic stability and resistance to enzymatic degradation. This characteristic is particularly important for drug candidates that require prolonged circulation times or exposure to biological fluids without significant degradation.
In conclusion,2-{8-Oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen -6 - ylsulfanyl}acetic Acid (CAS No. 304861 - 66 - 3) represents a fascinating example of how intricate molecular architectures can be leveraged for pharmaceutical applications. Its unique structural features combined with promising biological activity make it a valuable scaffold for further medicinal chemistry exploration. As research in heterocyclic chemistry continues to advance,this compound is likely to play an increasingly important role in the development of next-generation therapeutic agents.
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